6-Oxa-2-azaspiro[3.5]nonane: A Technical Guide to Its Fundamental Properties
6-Oxa-2-azaspiro[3.5]nonane: A Technical Guide to Its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxa-2-azaspiro[3.5]nonane is a heterocyclic organic compound featuring a unique spirocyclic scaffold. This structure, which consists of an azetidine ring and a tetrahydropyran ring sharing a single carbon atom, imparts a notable three-dimensional character and conformational rigidity.[1] These characteristics make it an attractive building block in medicinal chemistry and drug discovery, where such rigid scaffolds can lead to higher binding affinity and selectivity for biological targets.[1] The presence of both a secondary amine and an ether functional group provides opportunities for diverse chemical modifications and hydrogen bonding interactions, influencing its solubility and potential interactions with enzymes and receptors.[1] This document provides a comprehensive overview of the fundamental properties of 6-Oxa-2-azaspiro[3.5]nonane, including its physicochemical characteristics, spectral data, and synthetic considerations.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][2][3] |
| Molecular Weight | 127.18 g/mol | [2][4] |
| CAS Number | 1214875-08-7 | [1][2][3] |
| IUPAC Name | 6-Oxa-2-azaspiro[3.5]nonane | |
| Appearance | Powder or liquid | [5] |
| Predicted XlogP | 0.0 | [6] |
Note: Physical properties such as melting point and boiling point for the free base are not consistently reported. The compound is commercially available, often as a free base or in salt forms like the hemioxalate or hydrochloride to improve stability and crystallinity.[1]
Salt Forms
| Salt Form | Molecular Formula | Molecular Weight | CAS Number |
| Hydrochloride | C₇H₁₄ClNO | 163.64 g/mol | 1359656-29-3 |
| Hemioxalate | (C₇H₁₃NO)₂ · C₂H₂O₄ | - | 1523606-37-2 |
Spectroscopic Data
Detailed experimental spectra for 6-Oxa-2-azaspiro[3.5]nonane are not widely published. However, spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for its characterization.[1]
Mass Spectrometry (Predicted Data)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 6-Oxa-2-azaspiro[3.5]nonane, which can aid in its identification via mass spectrometry.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 128.10700 |
| [M+Na]⁺ | 150.08894 |
| [M-H]⁻ | 126.09244 |
| [M+NH₄]⁺ | 145.13354 |
| [M+K]⁺ | 166.06288 |
| [M]⁺ | 127.09917 |
NMR Spectroscopy
While specific ¹H and ¹³C NMR data for 6-Oxa-2-azaspiro[3.5]nonane is not available in the searched literature, the ¹H NMR spectrum of a related derivative, 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, shows characteristic signals including a broad singlet for the two amine protons at δ 9.47 ppm and multiplets for the protons on the spirocyclic framework.[1] For the parent compound, one would expect to see signals corresponding to the protons on the azetidine and tetrahydropyran rings.
Synthesis and Reactivity
Synthetic Approaches
A specific, detailed experimental protocol for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane is not extensively documented in publicly available literature. However, the synthesis of structurally similar spirocycles, such as 2-oxa-7-azaspiro[3.5]nonane, has been described.[7] A general approach often involves the construction of the two heterocyclic rings around a central quaternary carbon. For instance, a plausible synthetic strategy could involve the cyclization of precursors already containing one of the heterocyclic moieties.
A patent describes a two-step synthesis for a related compound, 7-oxo-2-azaspiro[3.5]nonane, which involves a first cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride.[8] This suggests that multi-step cyclization strategies are viable for constructing such spirocyclic systems.
Caption: A generalized workflow for the synthesis of spirocyclic compounds.
Reactivity
The reactivity of 6-Oxa-2-azaspiro[3.5]nonane is dictated by its constituent functional groups. The nitrogen atom of the azetidine ring is expected to be nucleophilic, making it a site for alkylation, acylation, and other reactions typical of secondary amines.[1] The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions. The rigid spirocyclic framework can influence the stereochemical outcome of reactions at or near the core.
Biological Activity and Applications
While specific biological activities for 6-Oxa-2-azaspiro[3.5]nonane are not detailed in the available literature, its structural motifs are of significant interest in drug discovery.[1] Spirocyclic systems are increasingly utilized to explore three-dimensional chemical space, which can lead to improved pharmacological properties. Related spiro[3.5]nonane structures have been investigated for various therapeutic applications, including as inhibitors of the Respiratory Syncytial Virus (RSV) and the Epidermal Growth Factor Receptor (EGFR).[1] The incorporation of the 6-oxa-2-azaspiro[3.5]nonane scaffold into larger molecules can impart favorable properties such as improved metabolic stability and cell permeability.
Conclusion
6-Oxa-2-azaspiro[3.5]nonane is a valuable and versatile building block for medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents. While detailed experimental data on its fundamental properties are somewhat limited in the public domain, the available information highlights its potential for creating diverse chemical libraries for drug discovery programs. Further research into the synthesis, functionalization, and biological evaluation of derivatives of 6-Oxa-2-azaspiro[3.5]nonane is warranted to fully explore its therapeutic potential.
Chemical Structure
Caption: Chemical structure of 6-Oxa-2-azaspiro[3.5]nonane.
References
- 1. 6-Oxa-2-azaspiro[3.5]nonane|CAS 1214875-08-7 [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. 6-OXA-2-AZASPIRO[3.5]NONANE;1214875-08-7 [abichem.com]
- 4. 2-Oxa-6-azaspiro[3.5]nonane | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - 6-oxa-2-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
